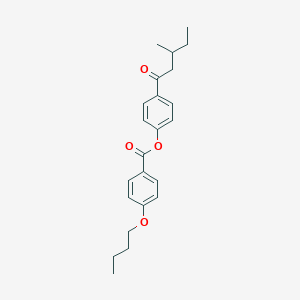![molecular formula C12H16O4S B14517439 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal CAS No. 62734-29-6](/img/structure/B14517439.png)
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, ether, and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with glycidol under controlled conditions to introduce the hydroxyl and aldehyde functionalities. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in glycidol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanoic acid.
Reduction: 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanol.
Substitution: 2-Chloro-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal.
Scientific Research Applications
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ether groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanol: Similar structure but with a primary alcohol instead of an aldehyde.
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
4-(2-(methylsulfanyl)ethoxy)phenol: Precursor compound with a simpler structure.
Uniqueness
2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
62734-29-6 |
|---|---|
Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-hydroxy-3-[4-(2-methylsulfanylethoxy)phenoxy]propanal |
InChI |
InChI=1S/C12H16O4S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,8,10,14H,6-7,9H2,1H3 |
InChI Key |
DAAWKPQXNOPZDP-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=C(C=C1)OCC(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
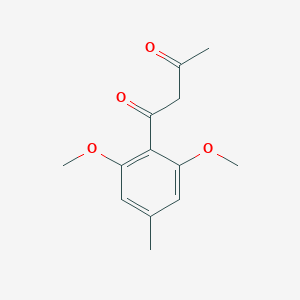
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)

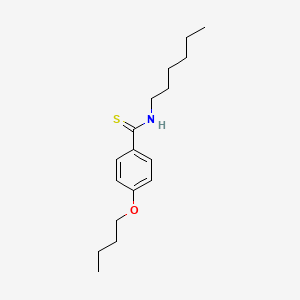
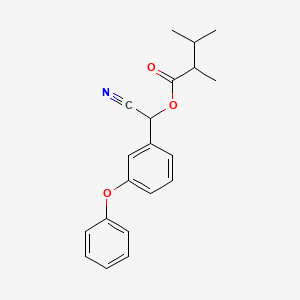
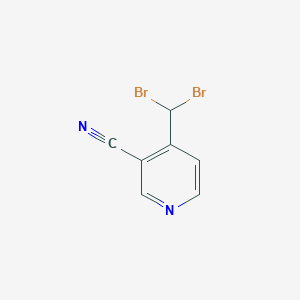
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
